

A Technical Guide to Cy7.5 Maleimide: Properties and Applications

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Compound of Interest

Compound Name: Cy7.5 maleimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details its physicochemical properties, outlines a typical experimental workflow for biomolecule conjugation, and presents key data in a clear, accessible format.

Core Properties of Cy7.5 Maleimide and its Sulfonated Form

Cy7.5 maleimide is a thiol-reactive dye that enables the fluorescent labeling of biomolecules containing sulfhydryl groups, such as proteins and peptides. Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in-vivo imaging, as it minimizes interference from tissue autofluorescence. A sulfonated version, **sulfo-Cy7.5 maleimide**, offers increased hydrophilicity.

Below is a summary of the key quantitative data for both standard and sulfonated **Cy7.5 maleimide**:

Property	Cy7.5 Maleimide	sulfo-Cy7.5 Maleimide
Molecular Weight	807.46 g/mol [1][2]	1205.52 g/mol [3] (as potassium salt)
Molecular Formula	C ₅₁ H ₅₅ ClN ₄ O ₃ [2]	C ₅₁ H ₅₁ K ₃ N ₄ O ₁₅ S ₄ [4]
Excitation Maximum (λ _{max})	~788 nm[2]	~788 nm[4]
Emission Maximum (λ _{max})	~808 nm[2]	~797 nm[4]
Extinction Coefficient	223,000 L·mol ⁻¹ ·cm ⁻¹ [2]	222,000 L·mol ⁻¹ ·cm ⁻¹ [4]
Quantum Yield	0.10[2]	0.21[4]
Solubility	Soluble in organic solvents (DMSO, DMF)[1][2]	Good solubility in water, DMF, DMSO[3][4]
CAS Number	2270866-73-2[1][2][5]	Not specified

Experimental Protocol: Labeling of Proteins with Cy7.5 Maleimide

The following is a generalized protocol for the conjugation of **Cy7.5 maleimide** to a protein. Note that optimal conditions, such as dye-to-protein ratio and reaction time, may need to be determined empirically for each specific application.

Materials:

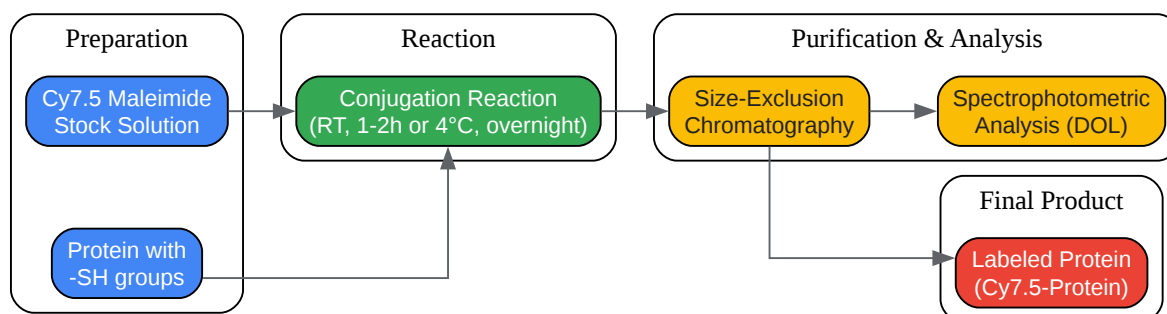
- Protein of interest containing free sulfhydryl groups in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
- Cy7.5 maleimide**.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

- **Protein Preparation:** If the protein of interest does not have free sulfhydryl groups, it may be necessary to reduce disulfide bonds using a reducing agent like dithiothreitol (DTT). If DTT is used, it must be removed prior to the addition of the maleimide dye.
- **Dye Preparation:** Immediately before use, dissolve **Cy7.5 maleimide** in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
- **Conjugation Reaction:** Add the **Cy7.5 maleimide** stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- **Purification:** Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm).

Workflow for Protein Labeling with Cy7.5 Maleimide

The following diagram illustrates the general workflow for labeling a protein with **Cy7.5 maleimide** and its subsequent purification.



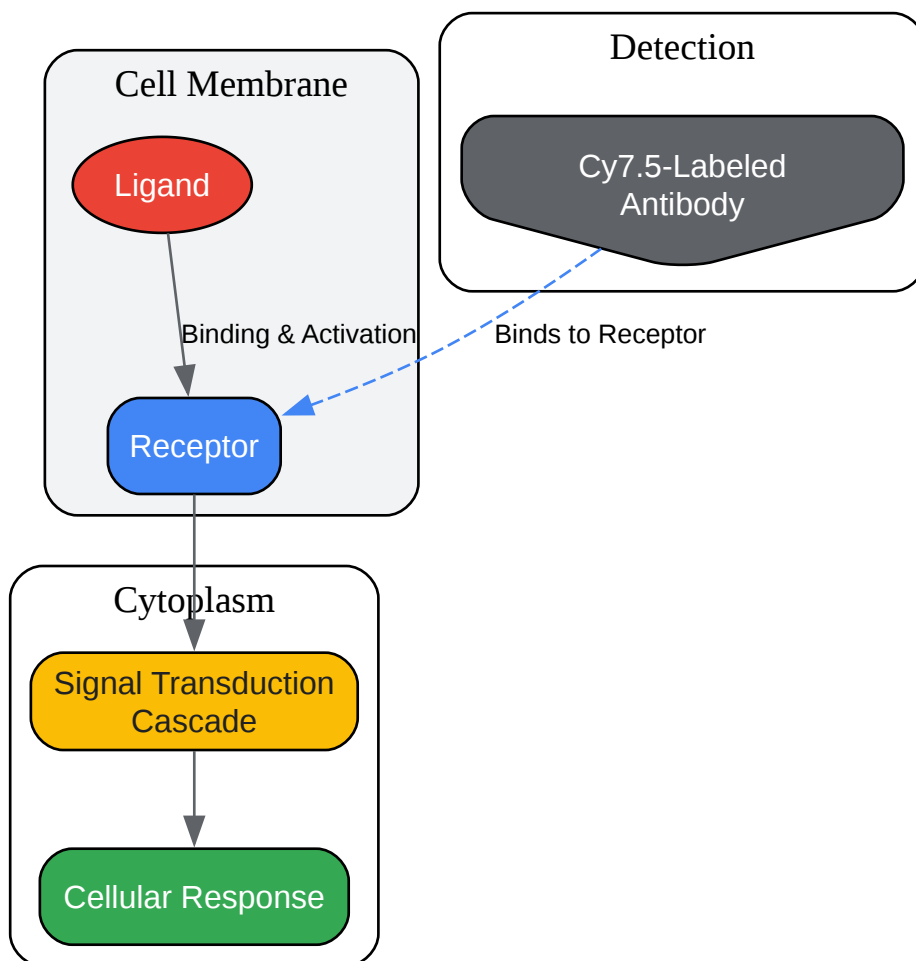
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Workflow for protein labeling with **Cy7.5 maleimide**.

Signaling Pathway Visualization

While **Cy7.5 maleimide** itself is not part of a signaling pathway, it is a tool used to visualize components of such pathways. For instance, an antibody labeled with **Cy7.5 maleimide** can be used to track a specific receptor protein involved in a signaling cascade.

The following diagram illustrates a generic signaling pathway where a Cy7.5-labeled antibody is used to detect an activated receptor.



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Detection of a receptor in a signaling pathway.

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